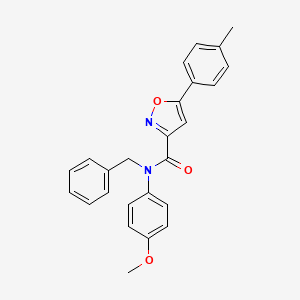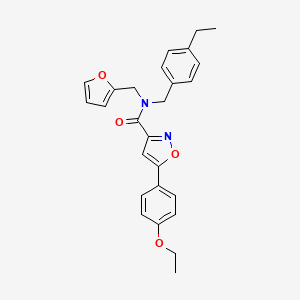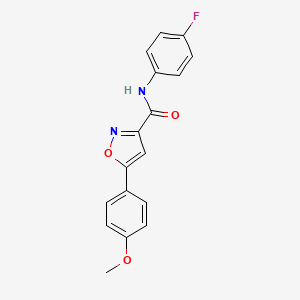![molecular formula C15H13N3O4 B11350742 2-[(3-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B11350742.png)
2-[(3-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.
Phenoxymethylation: The phenoxy group is attached through a reaction with phenol and formaldehyde under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, methanol, and various acids and bases. Major products formed from these reactions include amino derivatives and substituted benzodiazoles.
Scientific Research Applications
2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or bind to receptors, modulating signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar compounds to 2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole include:
2-[(4-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole: Differing by the position of the methoxy group.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with a naphthalene ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a similar phenoxy group but different core structure.
The uniqueness of 2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O4 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O4/c1-21-11-3-2-4-12(8-11)22-9-15-16-13-6-5-10(18(19)20)7-14(13)17-15/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
NOCUYDGDRGIUIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11350662.png)

![Diethyl 5-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11350667.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11350676.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11350681.png)

![[4-(Diphenylmethyl)piperazin-1-yl][5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11350693.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide](/img/structure/B11350720.png)
![2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11350724.png)
![2-(3,5-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11350727.png)
![N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11350731.png)
![2-(2,3-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11350734.png)

